2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method includes the reaction of 3,4-dihydronaphthalen-1(2H)-one with phenylsulfanyl reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Mechanism of Action
The mechanism by which 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dihydroxyphenyl)methylidene]propanedinitrile: Another compound with a similar core structure but different functional groups.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the phenylsulfanyl group but has a different core structure.
Uniqueness
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of a naphthalenone core and a phenylsulfanyl group.
Properties
CAS No. |
118210-60-9 |
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Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(phenylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14OS/c18-17-14(12-19-15-7-2-1-3-8-15)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2 |
InChI Key |
PJVZDNCXOMEOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CSC2=CC=CC=C2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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